

# Meta-analysis of clinical trials involving Geraniol (if available)

Author: BenchChem Technical Support Team. Date: December 2025



## Geraniol: A Comparative Guide for Therapeutic Research

**Geraniol**, a naturally occurring monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its diverse pharmacological activities.[1] [2][3] This guide provides a comprehensive comparison of **Geraniol**'s therapeutic potential, drawing from available preclinical data and a clinical trial. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of **Geraniol** as a potential therapeutic agent.

## **Preclinical Pharmacological Properties**

Numerous in vitro and in vivo studies have explored the pharmacological effects of **Geraniol**, suggesting its potential application in a variety of disease contexts. These properties include antitumor, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[1][4]

Table 1: Summary of Preclinical Pharmacological Activities of Geraniol



| Pharmacological Activity | Key Findings from Preclinical Studies                                                                                                                                                                               |                                                                                       |  |
|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|--|
| Anticancer               | Induces apoptosis, promotes cell cycle arrest, and inhibits cell proliferation and metastasis. Effective against a broad range of cancer cell lines including breast, lung, colon, prostate, and pancreatic cancer. | Murine leukemia, hepatoma,<br>and melanoma cells; various<br>human cancer cell lines. |  |
| Anti-inflammatory        | Modulates inflammation via transcriptional regulation and suppresses the levels of inflammatory markers like TNF-α, iNOS, and COX-2.                                                                                | Models of allergic encephalomyelitis, diabetes, and asthma.                           |  |
| Antioxidant              | Scavenges free radicals and enhances the activity of antioxidant enzymes such as catalase, glutathione-S-transferase, and glutathione peroxidase.                                                                   | CCl4-induced oxidative stress in rats.                                                |  |
| Antimicrobial            | Exhibits strong activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.                                                                               | In vitro studies against clinically relevant bacterial and fungal strains.            |  |
| Neuroprotective          | Reduces neurotoxicity-induced neuronal damage by regulating the Bcl-2/Bax ratio and inhibiting apoptosis.                                                                                                           | In vitro models of Parkinson's disease.                                               |  |
| Cardioprotective         | Demonstrates protective effects in cardiovascular contexts.                                                                                                                                                         | Preclinical animal models.                                                            |  |



| Hepatoprotective | Activates the Nrf2/HO-1         |                                |  |
|------------------|---------------------------------|--------------------------------|--|
|                  | antioxidant pathway,            | Animal models of liver injury. |  |
|                  | suggesting a protective role in | Anima models of liver injury.  |  |
|                  | the liver.                      |                                |  |

#### **Clinical Evidence: Irritable Bowel Syndrome (IBS)**

To date, the clinical investigation of **Geraniol** is limited. However, a significant double-blind, randomized, placebo-controlled trial has evaluated its efficacy in patients with Irritable Bowel Syndrome (IBS).

- Study Design: A multicentric, randomized, double-blind, placebo-controlled trial.
- Participants: 56 patients diagnosed with IBS according to the Rome III criteria.
- Intervention: Patients in the treatment arm received a low-absorbable geraniol food supplement (LAGS) once daily for four weeks. The control group received a placebo.
- Primary Outcome: The primary endpoint was the change in the IBS symptom severity score (IBS-SSS).
- Secondary Outcomes: Analysis of gut microbiota composition and circulating proinflammatory cytokines.

Table 2: Efficacy of Low-Absorbable Geraniol Supplement (LAGS) in IBS Patients

| Outcome Measure                            | LAGS Group | Placebo Group | p-value |
|--------------------------------------------|------------|---------------|---------|
| Mean IBS-SSS at 4 weeks                    | 195        | 265           | 0.001   |
| Responders (IBS-SSS reduction ≥ 50 points) | 52.0%      | 16.7%         | 0.009   |

The study found that a low-absorbable **geraniol** supplement significantly reduced the severity of IBS symptoms compared to a placebo. Notably, the therapeutic effect was more pronounced





in patients with the mixed subtype of IBS. Furthermore, **Geraniol** administration led to notable changes in the gut microbiota, including a significant decrease in the genus Oscillospira.

### **Signaling Pathways and Mechanisms of Action**

Preclinical research has begun to elucidate the molecular mechanisms underlying **Geraniol**'s therapeutic effects.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Pharmacological Properties of Geraniol A Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals Planta Medica / Abstract [thieme-connect.com]
- 4. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Meta-analysis of clinical trials involving Geraniol (if available)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10753835#meta-analysis-of-clinical-trials-involving-geraniol-if-available]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com